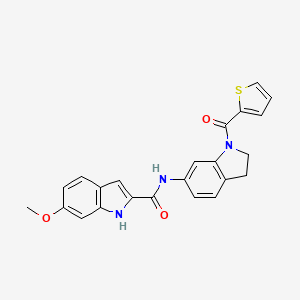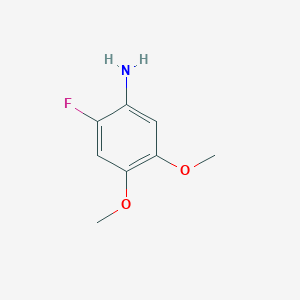
2-Fluoro-4,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,5-dimethoxyaniline is a chemical compound with the empirical formula C8H10FNO2 . It is a solid substance and its molecular weight is 171.17 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4,5-dimethoxyaniline consists of a benzene ring substituted with two methoxy groups and one fluoro group . The methoxy groups are attached to the 4th and 5th carbon atoms of the benzene ring, while the fluoro group is attached to the 2nd carbon atom . An amine group (-NH2) is also attached to the benzene ring .Physical And Chemical Properties Analysis
2-Fluoro-4,5-dimethoxyaniline is a solid substance . Its molecular weight is 171.17 . The compound’s empirical formula is C8H10FNO2 .Scientific Research Applications
Electrochemical Polymerisation
This compound plays a crucial role in the in-situ electrochemical polymerisation of conductive polymers. For instance, it has been used in the synthesis of poly(2,5-dimethoxyaniline)-multi-wall carbon nanotube composite films, which are valuable for their electroactive properties .
Spectroscopic Characterisation
In the field of spectroscopy, 2-Fluoro-4,5-dimethoxyaniline is instrumental in the characterisation of new materials. Its derivatives are often used to study the electronic and structural properties of novel composite films .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in the synthesis of other substances
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .
properties
IUPAC Name |
2-fluoro-4,5-dimethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNLRCFVQFFNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)


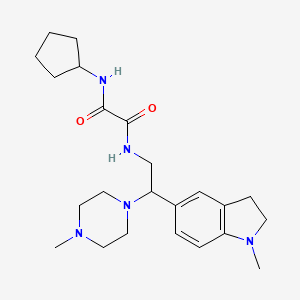
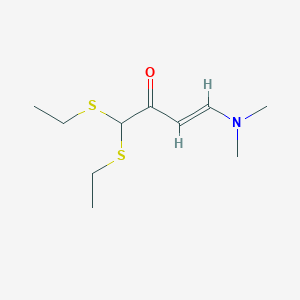

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)
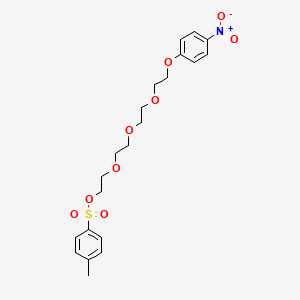


![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)
